molecular formula C10H10BrFO2 B6146296 2-(5-bromo-2-fluorophenyl)-2-methylpropanoic acid CAS No. 1314670-97-7

2-(5-bromo-2-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B6146296
CAS No.: 1314670-97-7
M. Wt: 261.1
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Description

2-(5-bromo-2-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable electrophile to introduce the carboxylic acid functionality .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-fluorophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include lithium bases for lithiation, halogenating agents for substitution, and oxidizing or reducing agents for modifying the carboxylic acid group. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted aromatic compounds, while oxidation and reduction reactions can produce corresponding carboxylic acid derivatives or alcohols.

Scientific Research Applications

2-(5-bromo-2-fluorophenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various receptors or enzymes. Detailed studies on its mechanism of action are essential to understand its potential effects and applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluorophenyl acetic acid
  • 5-bromo-2-fluorocinnamic acid
  • (5-bromo-2-fluorophenyl)-2-pyrazinylmethanone

Uniqueness

2-(5-bromo-2-fluorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylpropanoic acid group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1314670-97-7

Molecular Formula

C10H10BrFO2

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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